2,2-Dimethylcyclohexane-1-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16S |
|---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
2,2-dimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-8(2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3 |
InChI Key |
SAXFDRXXMSZPMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1S)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethylcyclohexane 1 Thiol and Analogous Cyclic Thiols
Direct Synthetic Routes to 2,2-Dimethylcyclohexane-1-thiol
Direct synthesis of this compound is not extensively documented in readily available literature, suggesting that indirect methods are more common. However, general methods for the synthesis of cyclohexanethiols can be adapted. For instance, the addition of hydrogen sulfide (B99878) to a corresponding alkene, in this case, 1,2-dimethylcyclohexene, could theoretically yield the desired product. This method has been used for the synthesis of cyclohexanethiol (B74751) from cyclohexene. acgpubs.org Another potential direct route could involve the reaction of a Grignard reagent with elemental sulfur. youtube.com
Indirect Synthesis via Functional Group Interconversion on Cyclohexane (B81311) Scaffolds
Indirect synthetic strategies, which involve the transformation of pre-existing functional groups on a cyclohexane ring, are more prevalent for preparing substituted cyclic thiols like this compound.
Transformation from Related Cyclohexanone Derivatives
A common and versatile approach to synthesizing cyclic thiols is through the corresponding cyclohexanone. 2,2-Dimethylcyclohexanone can serve as a key precursor. sigmaaldrich.com One established method involves the conversion of the ketone to a hemithioacetal by reacting it with a thiol, followed by in-situ reduction to the sulfide. psu.edu Subsequent cleavage of the sulfide can then yield the desired thiol. Another approach is the reduction of the ketone to the corresponding alcohol, 2,2-dimethylcyclohexanol, which can then be converted to the thiol. acgpubs.org
A variety of reducing agents and reaction conditions can be employed for the transformation of the carbonyl group, allowing for control over stereochemistry where applicable.
| Precursor | Reagents | Product | Reference |
| 2,2-Dimethylcyclohexanone | 1. Thiol, BF3·H2O 2. Triethylsilane | Unsymmetrical sulfide | psu.edu |
| 2,2-Dimethylcyclohexanone | Reducing agent | 2,2-Dimethylcyclohexanol | acgpubs.org |
Conversion from Halogenated Cyclohexane Precursors
Halogenated cyclohexanes are excellent substrates for nucleophilic substitution reactions to introduce a thiol group. The synthesis of this compound can be achieved by reacting a suitable halogenated precursor, such as 1-bromo-2,2-dimethylcyclohexane, with a sulfur nucleophile. libretexts.org The hydrosulfide (B80085) anion (-SH) is a common nucleophile for this purpose, typically in an SN2 reaction. libretexts.orglibretexts.org To avoid the formation of a sulfide byproduct from a second substitution, thiourea (B124793) is often used as the nucleophile, which forms an alkyl isothiourea salt intermediate that is subsequently hydrolyzed to the thiol. youtube.comlibretexts.orglibretexts.orglibretexts.org
| Precursor | Reagents | Intermediate | Product | Reference |
| 1-Bromo-2,2-dimethylcyclohexane | NaSH | - | This compound | libretexts.orglibretexts.org |
| 1-Bromo-2,2-dimethylcyclohexane | 1. Thiourea 2. NaOH(aq) | Alkyl isothiourea salt | This compound | libretexts.orglibretexts.orglibretexts.org |
Strategic Utilization of Dimethylcyclohexane Building Blocks in Thiol Synthesis
The strategic use of readily available dimethylcyclohexane building blocks provides efficient pathways to more complex thiol-containing molecules.
Role of 2,2-Dimethylcyclohexane-1,3-dione (B1297611) as a Precursor in Thiol-Mediated Reactions
2,2-Dimethylcyclohexane-1,3-dione, also known as dimedone, is a versatile precursor in organic synthesis. biosynth.comnih.gov Its reactivity allows for various transformations, including those that can lead to the formation of sulfur-containing heterocycles. tandfonline.comresearchgate.net While direct conversion to this compound is not a primary application, its enolic form can react with sulfur chlorides. capes.gov.br Furthermore, dimedone can be used to synthesize other functionalized cyclohexanes which can then be converted to thiols. For instance, microbial reduction of 2,2-dimethylcyclohexane-1,3-dione can produce (S)-3-hydroxy-2,2-dimethylcyclohexanone, introducing a hydroxyl group that can be further functionalized to a thiol. orgsyn.org Dimedone and its derivatives have also been utilized in the detection of sulfenic acids, highlighting their reactivity with sulfur-containing species. nih.gov
Enantioselective and Diastereoselective Synthetic Approaches to Substituted Cyclohexane Thiols
The synthesis of chiral substituted cyclohexane thiols is of great interest due to their potential biological activity. Enantioselective and diastereoselective methods are employed to control the stereochemistry of the final product.
Enantioselective Synthesis: Asymmetric synthesis of thiols can be achieved through various strategies. One approach involves the enantioselective reduction of a prochiral ketone to a chiral alcohol, which is then converted to the thiol with inversion of configuration. psu.edu Chiral catalysts, such as those derived from L-hydroxyproline, have been used in the asymmetric Michael addition of thiols to cycloalkenones, affording optically active products. scispace.com For example, the addition of arenethiols to 2-cyclohexen-1-one (B156087) using a chiral amino alcohol catalyst has yielded adducts with good optical purities. scispace.com
Diastereoselective Synthesis: Diastereoselective synthesis of substituted cyclohexanones, which can be precursors to thiols, has been achieved through cascade reactions like the Michael-aldol reaction. beilstein-journals.orgnih.gov The stereochemical outcome of these reactions can often be controlled by the choice of reactants and reaction conditions. For instance, indium trichloride (B1173362) has been used to mediate cyclizations between homoallyl mercaptans and aldehydes to produce polysubstituted thiacyclohexanes with high diastereoselectivity. nih.gov
| Approach | Key Strategy | Example | Reference |
| Enantioselective | Asymmetric reduction of a ketone | Reduction of a prochiral ketone followed by conversion of the resulting alcohol to a thiol. | psu.edu |
| Enantioselective | Chiral catalyst in Michael addition | Addition of arenethiols to 2-cyclohexen-1-one using a chiral amino alcohol catalyst. | scispace.com |
| Diastereoselective | Cascade Michael-aldol reaction | Synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. | beilstein-journals.orgnih.gov |
| Diastereoselective | Indium trichloride mediated cyclization | Reaction of homoallyl mercaptans with aldehydes to form polysubstituted thiacyclohexanes. | nih.gov |
Reactivity Profiles and Mechanistic Investigations of 2,2 Dimethylcyclohexane 1 Thiol
Fundamental Thiol Reactivity Pathways
The reactivity of 2,2-dimethylcyclohexane-1-thiol is primarily centered around the sulfur atom of the sulfhydryl group. This sulfur atom can act as a nucleophile, a radical center, or be susceptible to oxidation.
Nucleophilic Reactions of the Sulfhydryl Moiety
The sulfhydryl group of this compound can participate in nucleophilic reactions, primarily through its deprotonated form, the thiolate. Thiols are generally more acidic than their alcohol counterparts, and thus, the corresponding thiolates are readily formed in the presence of a base. libretexts.org These thiolate anions are excellent nucleophiles due to the high polarizability of the sulfur atom. libretexts.orgmsu.edu
However, the nucleophilicity of 2,2-dimethylcyclohexane-1-thiolate is significantly influenced by the steric bulk of the 2,2-dimethylcyclohexyl group. This steric hindrance can impede the approach of the nucleophile to the electrophilic center, thereby reducing the reaction rate compared to less hindered thiols. For instance, in S_N2 reactions, the bulky substituent would likely lead to a slower reaction rate. cas.cn
The table below provides a qualitative comparison of the expected nucleophilic reactivity of this compound with other thiols in a typical S_N2 reaction.
| Thiol | Steric Hindrance | Expected Relative Rate of Nucleophilic Substitution |
| Methanethiol | Low | High |
| Ethanethiol | Low | High |
| 2-Propanethiol | Moderate | Moderate |
| tert-Butylthiol | High | Low |
| This compound | Very High | Very Low |
This table presents expected relative reactivities based on steric hindrance.
Radical-Mediated Transformations Involving Sulfur Centers
The S-H bond in thiols is relatively weak (bond dissociation energy of ~365 kJ/mol), making it susceptible to homolytic cleavage to form a thiyl radical (RS•). chemistrysteps.com This property allows this compound to participate in a variety of radical-mediated transformations. These reactions are often initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis. wikipedia.org
The resulting 2,2-dimethylcyclohexane-1-thiyl radical can then participate in subsequent reactions, such as addition to alkenes or alkynes in thiol-ene or thiol-yne reactions. The steric hindrance of the 2,2-dimethylcyclohexyl group can influence the regioselectivity of these addition reactions.
Oxidative Pathways to Disulfides and Higher Oxidation States
Thiols can be readily oxidized to form disulfides (RS-SR). This oxidative coupling is a common reaction for thiols and can be achieved with a variety of mild oxidizing agents, including halogens (like iodine), hydrogen peroxide, or even atmospheric oxygen. chemistrysteps.commasterorganicchemistry.comlibretexts.orgresearchgate.net For this compound, the corresponding disulfide would be bis(2,2-dimethylcyclohexyl) disulfide.
The formation of the disulfide bond can be sterically hindered, which may require more forcing reaction conditions compared to the oxidation of less bulky thiols.
With stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), thiols can be further oxidized to sulfinic acids (RSO₂H) and sulfonic acids (RSO₃H). chemistrysteps.com In these higher oxidation states, the sulfur atom exceeds the octet of electrons. masterorganicchemistry.com
In-depth Mechanistic Studies of Thiol-Derived Transformations
To fully understand the reactivity of this compound, detailed mechanistic studies employing computational and kinetic methods are essential.
Computational Chemistry Approaches for Reaction Energetics and Transition State Analysis
Computational chemistry provides a powerful tool for investigating the reaction mechanisms of thiols at a molecular level. sapub.orgmdpi.comnih.govnih.gov Methods such as Density Functional Theory (DFT) can be used to model the reactants, products, intermediates, and transition states of reactions involving this compound.
Such calculations can provide valuable insights into:
Conformational Analysis: Determining the most stable chair conformation of the this compound and how the orientation of the thiol group (axial vs. equatorial) affects its reactivity. sapub.org
Reaction Energetics: Calculating the activation energies and reaction enthalpies for various pathways, which helps to predict the feasibility and selectivity of a reaction.
Transition State Analysis: Characterizing the geometry and electronic structure of transition states to understand the factors that control the reaction rate.
The table below illustrates hypothetical calculated energy differences between the axial and equatorial conformers of this compound, which would be a key output of a computational study.
| Conformer | Relative Energy (kcal/mol) |
| Equatorial SH | 0 (Reference) |
| Axial SH | > 0 |
This table shows that the equatorial conformer is generally more stable for monosubstituted cyclohexanes.
Kinetic Studies and Determination of Reaction Order
Kinetic studies are crucial for experimentally determining the rates of reactions involving this compound and for elucidating their mechanisms. nih.govcornell.edu By measuring how the reaction rate changes with the concentration of reactants, the reaction order with respect to each component can be determined.
For a nucleophilic substitution reaction, a kinetic study could reveal whether the reaction follows a first-order (S_N1) or second-order (S_N2) rate law. Given the steric hindrance at the carbon bearing the thiol group, an S_N1-type mechanism might be more plausible under certain conditions, proceeding through a carbocation intermediate. However, the strong nucleophilicity of the thiolate could still favor an S_N2 pathway, albeit a slow one. rsc.org
A hypothetical rate law for the reaction of 2,2-dimethylcyclohexane-1-thiolate (R-S⁻) with an electrophile (E-X) could be:
Rate = k[R-S⁻]ⁿ[E-X]ᵐ
Where:
k is the rate constant
n is the reaction order with respect to the thiolate
m is the reaction order with respect to the electrophile
Experimental determination of n and m would provide strong evidence for the reaction mechanism.
Catalytic Mechanisms in Thiol-Involved Reactions
The reactivity of the thiol group in compounds like this compound allows it to participate in a variety of catalytic reactions. Thiols can act as catalysts, be activated by catalysts, or serve as crucial ligands in catalytic systems. The primary mechanistic pathways include nucleophilic catalysis, radical-mediated reactions, and involvement in enzymatic and organometallic catalysis.
Nucleophilic Catalysis: The Thiol-Michael Addition
One of the most significant reactions involving thiols is the Thiol-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. nih.govacs.org This reaction is a prime example of "click chemistry" due to its high efficiency, mild reaction conditions, and high yields with minimal byproducts. taylorandfrancis.com The mechanism is typically catalyzed by a base or a nucleophile. taylorandfrancis.comwikipedia.org
In base-catalyzed Thiol-Michael additions, a base, such as an amine (e.g., triethylamine), deprotonates the thiol (R-SH) to form a highly nucleophilic thiolate anion (RS⁻). nih.govalfa-chemistry.com This thiolate then attacks the β-carbon of the Michael acceptor, generating a carbanionic intermediate which is subsequently protonated by the protonated base or another thiol molecule to yield the final thioether product. nih.govalfa-chemistry.com
Alternatively, nucleophiles like phosphines can catalyze the reaction. nih.govrsc.org In this pathway, the phosphine (B1218219) first adds to the Michael acceptor to form a zwitterionic intermediate. This intermediate then deprotonates the thiol to generate the reactive thiolate anion, which proceeds to add to another molecule of the Michael acceptor. nih.gov Nucleophile-initiated reactions often proceed faster and require lower catalyst loadings compared to base-catalyzed pathways. nih.gov
The table below summarizes common catalysts and conditions for the Thiol-Michael addition.
| Catalyst Type | Example Catalyst | Role of Catalyst | Typical Reaction Conditions | Ref |
| Base | Triethylamine (NEt₃) | Deprotonates thiol to form thiolate anion | Room temperature, various solvents | alfa-chemistry.comrsc.org |
| Nucleophile | Dimethylphenylphosphine (DMPP) | Acts as an initiator to generate thiolate | Catalytic amounts, rapid conversion | rsc.org |
| Nucleophile | Tris(2-carboxyethyl)phosphine (TCEP) | Effective in aqueous media at pH > 8 | Aqueous solutions | rsc.org |
| Heterogeneous | Amberlyst® A21 | Basic resin facilitates thiolate formation | Solvent-free, room temperature | mdpi.com |
Radical-Mediated Reactions: The Thiol-Ene Reaction
The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene") to form a thioether. wikipedia.org This reaction can proceed via a radical mechanism, which is typically initiated by light (photochemical initiation), heat, or a radical initiator. wikipedia.orgalfa-chemistry.com
The radical mechanism involves three main steps:
Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol. alfa-chemistry.comchem-station.com In photoredox catalysis, visible light can be used to excite a photocatalyst which then abstracts a hydrogen atom from the thiol to form the thiyl radical. researchgate.net
Propagation: The thiyl radical adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction. wikipedia.orgalfa-chemistry.com
Termination: The reaction is terminated by the combination of two radical species.
The thiol-ene reaction is highly valued in polymer chemistry and materials science for its efficiency and ability to proceed under ambient conditions. wikipedia.org
The following table outlines different initiation methods for the radical thiol-ene reaction.
| Initiation Method | Initiator/Condition | Mechanism Detail | Ref |
| Photochemical | UV light, Visible light with photocatalyst (e.g., Rhodamine B) | Direct photolysis or photocatalyst excitation generates thiyl radicals. | alfa-chemistry.comresearchgate.netacs.org |
| Thermal | Heat | Thermal decomposition of a radical initiator (e.g., AIBN). | wikipedia.org |
| Chemical | Radical Initiators (e.g., AIBN) | Chemical decomposition provides initial radical species. | wikipedia.orgchem-station.com |
Role in Enzymatic and Biomimetic Catalysis
In biological systems, the thiol group of the amino acid cysteine plays a fundamental role in the catalytic activity of many enzymes. creative-proteomics.comnih.gov Cysteine residues can act as potent nucleophiles in the active sites of enzymes like cysteine proteases. wikipedia.org They are also crucial in redox processes through the reversible formation of disulfide bonds (-S-S-), which can stabilize protein structure or participate directly in catalytic cycles. creative-proteomics.comnih.gov
For instance, in peptide methionine sulfoxide (B87167) reductase, a cysteine residue acts as a nucleophile, attacking the sulfoxide. pnas.org This is followed by an intramolecular thiol-disulfide exchange with another cysteine, leading to the regeneration of the active site. pnas.org Similarly, glutaredoxins catalyze thiol-disulfide exchange reactions, which are vital for maintaining cellular redox homeostasis. nih.govnih.gov The catalytic cycle of these enzymes involves the nucleophilic attack of an active-site cysteine thiolate on a disulfide substrate. nih.gov
The principles of enzymatic catalysis involving thiols are mimicked in the design of synthetic catalysts. The ability of the thiol group to coordinate with metal ions is exploited in organometallic catalysis, where thiolates can act as ligands that modulate the electronic and steric properties of a metal center, thereby influencing its catalytic activity and selectivity. creative-proteomics.comresearchgate.net For example, thiolate-protected gold nanoclusters have shown catalytic activity in various reactions, where the metal-sulfur interface provides active sites. rsc.org
Advanced Spectroscopic and Structural Characterization of 2,2 Dimethylcyclohexane 1 Thiol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for elucidating the molecular structure of 2,2-Dimethylcyclohexane-1-thiol, providing detailed information about its proton and carbon environments.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron density around the protons and the anisotropic effects of nearby functional groups. The thiol proton (SH) typically appears as a broad singlet in the range of 1.2-1.8 ppm, although its position and multiplicity can be affected by solvent and concentration. rsc.org The proton on the carbon bearing the thiol group (H1) is anticipated to resonate in a region characteristic for protons alpha to a sulfur atom.
Spin-spin coupling provides information about the connectivity of protons. The coupling constant (J), the distance between split peaks, is independent of the applied magnetic field strength. libretexts.org For protons on adjacent sp³-hybridized carbons, typical coupling constants are in the 6-8 Hz range. libretexts.org The complex splitting patterns of the cyclohexyl ring protons would arise from both geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) couplings.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Predicted data based on analogous compounds like 1,1-dimethylcyclohexane (B3273568) and alkyl thiols.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| SH | 1.2 - 1.8 | br s, t | J(H-C-S-H) may be observable |
| H1 (methine) | 2.5 - 3.0 | m | Vicinal coupling with H6 protons |
| CH₂ (ring) | 1.2 - 1.8 | m | Geminal and vicinal couplings |
| C(CH₃)₂ | 0.8 - 1.2 | s | No coupling |
s = singlet, t = triplet, m = multiplet, br s = broad singlet
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, it is expected to show eight distinct signals for the eight carbon atoms. The chemical shifts in ¹³C NMR span a much larger range than in ¹H NMR, typically from 0 to 220 ppm. youtube.com
The carbon atom attached to the thiol group (C1) would be shifted downfield compared to the other ring carbons. The quaternary carbon (C2) bearing the two methyl groups would also have a characteristic chemical shift. Based on data from similar structures like 1,1-dimethylcyclohexane and 2,2-dimethylbutane, specific chemical shift ranges can be predicted. docbrown.infovaia.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to determine the multiplicity of each carbon signal, distinguishing between CH₃, CH₂, CH, and quaternary carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound Predicted data based on analogous compounds like dimethylcyclohexane isomers. vaia.comspectrabase.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Multiplicity |
| C1 (C-SH) | 50 - 60 | Positive (CH) |
| C2 (quaternary) | 30 - 40 | No Signal |
| C3, C4, C5, C6 (ring CH₂) | 20 - 40 | Negative (CH₂) |
| C(CH₃)₂ | 25 - 35 | Positive (CH₃) |
2D NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's structure. youtube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-coupled, typically those on adjacent carbon atoms. youtube.com For this compound, COSY would reveal the connectivity of the protons around the cyclohexane (B81311) ring, starting from the H1 proton and moving along the chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. youtube.com It allows for the definitive assignment of each carbon atom that has attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.comyoutube.com This is particularly useful for identifying the quaternary carbon (C2) by observing correlations from the methyl protons and the protons on C1 and C3 to C2. It would also confirm the position of the methyl groups relative to the thiol group.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ifo.lviv.ua For this compound, several characteristic absorption bands are expected.
The most indicative peak for the thiol group is the S-H stretching vibration, which appears in the region of 2550-2600 cm⁻¹. rsc.org This absorption is typically weak and can sometimes be difficult to detect in dilute solutions. rsc.org The C-S stretching vibration is found in the fingerprint region, usually between 600 and 800 cm⁻¹. rsc.org Other significant absorptions include the C-H stretching vibrations of the methyl and methylene (B1212753) groups just below 3000 cm⁻¹, and the corresponding C-H bending vibrations around 1450 cm⁻¹. nih.gov
Table 3: Predicted FT-IR Absorption Bands for this compound Predicted data based on general thiol and alkane vibrational frequencies. rsc.orgnih.govrjptonline.org
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| S-H Stretch | Thiol | 2550 - 2600 | Weak |
| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 | Strong |
| C-H Bend | Alkane (CH₂, CH₃) | 1375 - 1465 | Medium |
| C-S Stretch | Thiol | 600 - 800 | Weak-Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight.
The fragmentation pattern offers clues to the molecule's structure. Thiols and cyclic alkanes exhibit characteristic fragmentation pathways. researchgate.netyoutube.com Common fragmentations for thiols include the loss of an SH radical or an H₂S molecule. youtube.com For the 2,2-dimethylcyclohexane ring, fragmentation is often initiated by the cleavage of C-C bonds. A prominent fragmentation pathway would likely involve the loss of a methyl group (CH₃•, mass 15) or an ethyl group (C₂H₅•, mass 29) from the parent ion. docbrown.info The base peak, the most abundant ion, could result from a stable carbocation formed after initial fragmentation. For example, the loss of the propyl group containing the gem-dimethyl moiety could lead to a stable fragment.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound Predicted data based on fragmentation patterns of cyclic thiols and substituted cyclohexanes. docbrown.infonih.govdocbrown.info
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 144 | [C₈H₁₆S]⁺ | Molecular Ion (M⁺) |
| 129 | [C₇H₁₃S]⁺ | Loss of CH₃ |
| 111 | [C₈H₁₅]⁺ | Loss of SH |
| 110 | [C₈H₁₄]⁺ | Loss of H₂S |
| 87 | [C₄H₇S]⁺ | Ring cleavage and loss of C₄H₉ |
| 57 | [C₄H₉]⁺ | tert-Butyl cation from cleavage |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
Currently, there is no publicly available crystal structure for this compound. If a suitable single crystal could be grown, X-ray diffraction analysis would be expected to show that the cyclohexane ring adopts a chair conformation, as this is the most stable arrangement. The analysis would also precisely define the axial or equatorial positions of the thiol group and the two methyl groups on the ring, providing invaluable data on steric interactions and molecular packing in the crystal lattice.
Applications of 2,2 Dimethylcyclohexane 1 Thiol and Its Derivatives in Synthetic Organic Chemistry and Materials Science
Strategic Formation of Carbon-Sulfur Bonds
The thiol group (-SH) is a versatile functional group that readily participates in the formation of carbon-sulfur (C-S) bonds, which are integral to a wide array of molecules in pharmaceuticals, agrochemicals, and materials science. researchgate.net
Synthesis of Thioethers and Sulfides
Thioethers (or sulfides) are compounds characterized by a C-S-C linkage. The synthesis of thioethers from thiols is a fundamental transformation in organic chemistry. masterorganicchemistry.com Typically, the thiol is first deprotonated with a base to form a thiolate anion, which then acts as a potent nucleophile. masterorganicchemistry.com This thiolate can then react with an alkyl halide in a nucleophilic substitution reaction (SN2 mechanism) to furnish the corresponding thioether. masterorganicchemistry.com
For 2,2-Dimethylcyclohexane-1-thiol, this would involve reaction with a suitable base to form the 2,2-dimethylcyclohexane-1-thiolate, followed by the addition of an alkyl halide (R-X).
General Reaction Scheme for Thioetherification:
Step 1: Deprotonation
2,2-(CH₃)₂-C₆H₉-SH + Base → 2,2-(CH₃)₂-C₆H₉-S⁻ + HB⁺
Step 2: Nucleophilic Substitution
2,2-(CH₃)₂-C₆H₉-S⁻ + R-X → 2,2-(CH₃)₂-C₆H₉-S-R + X⁻
Various catalytic systems, including those based on copper and palladium, have been developed to facilitate the coupling of thiols with aryl halides, expanding the scope of thioether synthesis. youtube.com Tandem reactions, where a series of bond-forming events occur in a single pot, have also been developed for the efficient synthesis of complex thioethers. researchgate.net
Preparation of Thioesters and Related Derivatives
Thioesters, containing the R-S-C(=O)-R' functional group, are another important class of organosulfur compounds. They can be prepared through the esterification of thiols with carboxylic acids or their derivatives. researchgate.net Common methods include the reaction of a thiol with an acyl chloride or an acid anhydride. researchgate.net Dehydrating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be used to promote the direct condensation of thiols with carboxylic acids. nih.gov
The preparation of a thioester from this compound would involve its reaction with an acylating agent.
General Reaction Scheme for Thioesterification:
2,2-(CH₃)₂-C₆H₉-SH + R'-COCl → 2,2-(CH₃)₂-C₆H₉-S-C(=O)-R' + HCl
Recent advancements in this area include the development of milder and more efficient catalytic systems for thioesterification. organic-chemistry.org
Thio-Esterification and Thio-Etherification Reactions
The terms thio-esterification and thio-etherification encompass the various methods used to form thioesters and thioethers, respectively. As discussed in the preceding sections, these reactions are fundamental to the utilization of thiols in organic synthesis. The choice of reagents and reaction conditions can be tailored to achieve the desired transformation with high efficiency and selectivity. organic-chemistry.orgorganic-chemistry.org The development of "click" chemistry, particularly thiol-ene and thiol-yne reactions, has provided highly efficient and atom-economical methods for the formation of C-S bonds under mild conditions. researchgate.net These reactions involve the radical-mediated addition of a thiol across a double or triple bond.
Integration into Heterocyclic Compound Synthesis
Sulfur-containing heterocycles are prevalent in many biologically active compounds and functional materials. Thiols are valuable starting materials for the construction of these ring systems. arkat-usa.org
Construction of Sulfur-Containing Heterocyclic Ring Systems
The nucleophilic nature of the sulfur atom in thiols allows for its incorporation into heterocyclic rings through various cyclization strategies. arkat-usa.org For instance, a molecule containing both a thiol group and a suitable electrophilic site can undergo intramolecular cyclization to form a sulfur-containing ring. Ring-expansion reactions of smaller sulfur-containing heterocycles also provide a route to larger, more complex systems. acgpubs.org
While no specific examples involving this compound are documented, one could envision its use in the synthesis of fused heterocyclic systems, where the cyclohexane (B81311) ring would be annulated to a newly formed sulfur-containing ring.
Role in Multicomponent Reactions for Molecular Complexity Generation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. beilstein-journals.orgresearchgate.net The inclusion of a thiol as one of the components can lead to the efficient synthesis of sulfur-containing heterocyclic libraries. researchgate.net These reactions often proceed with high atom economy and procedural simplicity. rsc.org
The potential for this compound to participate in MCRs would depend on its reactivity with the other components under the reaction conditions. Its sterically hindered nature, due to the two methyl groups at the 2-position, might influence its reactivity and the stereochemical outcome of such reactions.
Role as Precursors for Advanced Organic Materials
The unique structural characteristics of this compound, namely the sterically hindered thiol group positioned on a cyclohexane ring bearing a gem-dimethyl substitution, present intriguing possibilities for its use as a precursor in the synthesis of advanced organic materials. The interplay between the reactive thiol functionality and the rigid, bulky cyclohexyl backbone could impart novel properties to resulting materials.
Building Blocks for Functional Polymers and Macromolecules
The incorporation of thiol-containing monomers into polymer chains is a well-established strategy for creating functional materials with tailored properties. Thiols can participate in various polymerization and post-polymerization modification reactions, such as thiol-ene and thiol-yne "click" chemistry, Michael additions, and the formation of polythioethers and polysulfides. These reactions are prized for their high efficiency, selectivity, and tolerance to a wide range of functional groups.
Although no specific research has been published on the polymerization of this compound, one can envision its potential as a monomer. The bulky 2,2-dimethylcyclohexyl group would be expected to significantly influence the properties of any resulting polymer. For instance, its incorporation could lead to:
Increased Thermal Stability: The rigid cyclic structure and the absence of easily abstractable protons alpha to the sulfur (due to the quaternary carbon) could enhance the thermal stability of the polymer backbone.
Enhanced Solubility in Organic Solvents: The aliphatic nature of the cyclohexyl ring would likely render polymers derived from it more soluble in nonpolar organic solvents.
Modified Mechanical Properties: The steric bulk of the monomer unit could lead to polymers with higher glass transition temperatures and altered mechanical strength compared to polymers derived from less hindered thiols.
A hypothetical pathway to a functional polymer could involve the radical-initiated thiol-ene polymerization of this compound with a suitable polyene comonomer. The resulting polymer would feature the 2,2-dimethylcyclohexylthioether side chains, which could then be further functionalized if desired.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Method | Comonomer Type | Potential Polymer Structure | Anticipated Properties |
| Thiol-ene Polymerization | Dienes, Trienes | Poly(thioether) | High thermal stability, good solubility |
| Thiol-yne Polymerization | Diynes, Triynes | Cross-linked Poly(thioether) | Increased rigidity and thermal resistance |
| Polycondensation | Dihaloalkanes | Poly(sulfide) | Potentially high refractive index materials |
The lack of empirical data for these systems underscores a significant research opportunity to synthesize and characterize novel polymers derived from this unique thiol.
Development of Chiral Auxiliaries and Ligands
Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis, enabling the stereoselective formation of one enantiomer of a chiral product over the other. Current time information in Bangalore, IN. The efficacy of a chiral auxiliary or ligand is heavily dependent on its three-dimensional structure, which creates a chiral environment around the reacting center.
While there is no literature describing the use of this compound in this context, its structure possesses elements that are desirable in the design of chiral molecules for asymmetric induction. The cyclohexane ring provides a rigid scaffold, and the presence of a stereocenter at the C-1 position (bearing the thiol group) means that enantiomerically pure forms of this compound could potentially be resolved.
Should the chiral resolution of this compound be achieved, its enantiomers could serve as precursors to a variety of chiral auxiliaries and ligands. For instance, the thiol group could be used as a handle to attach the chiral cyclohexyl moiety to a substrate or a metal center.
Table 2: Hypothetical Chiral Ligands Derived from this compound
| Ligand Class | Synthetic Approach | Potential Application in Asymmetric Catalysis |
| Chiral Thioether Ligands | Alkylation of the thiol with a suitable electrophile containing a second coordinating group (e.g., phosphine (B1218219), amine) | Transition metal-catalyzed hydrogenations, allylic alkylations |
| Chiral Thiol-based Auxiliaries | Esterification or amidation of a carboxylic acid with a derivative of this compound | Asymmetric aldol (B89426) reactions, Michael additions |
The steric bulk of the 2,2-dimethylcyclohexyl group in such ligands would be expected to effectively shield one face of a coordinated metal center, thereby directing the approach of a substrate and inducing high levels of enantioselectivity. The development of synthetic routes to enantiopure this compound and its subsequent transformation into novel chiral ligands represents a promising, yet unchartered, area of research.
Future Research Directions and Emerging Paradigms for 2,2 Dimethylcyclohexane 1 Thiol
Innovation in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. rsc.org For 2,2-Dimethylcyclohexane-1-thiol, future research is anticipated to focus on moving away from traditional methods that may involve harsh reagents and generate significant waste. The principles of green chemistry, such as atom economy and the use of renewable resources and non-hazardous solvents, are expected to guide the development of new synthetic protocols. rsc.org
Key areas of innovation may include:
Catalytic Approaches: The use of heterogeneous catalysts could offer a more sustainable alternative to stoichiometric reagents, facilitating easier separation and catalyst recycling. mdpi.com Research into novel metal-based or organocatalysts for the selective introduction of the thiol group onto the 2,2-dimethylcyclohexane scaffold is a promising avenue.
Flow Chemistry: Continuous flow reactors can offer enhanced safety, efficiency, and scalability for the synthesis of this compound. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could provide highly selective and environmentally friendly methods for the synthesis of this chiral thiol.
| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |
| Heterogeneous Catalysis | Simplified product purification, catalyst reusability, reduced waste. mdpi.com |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, higher yields. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. |
Expanding the Scope of Catalytic Applications
The unique steric and electronic properties of this compound make it an intriguing candidate for various catalytic applications. The bulky 2,2-dimethyl groups can enforce specific stereochemical outcomes in catalyzed reactions, a highly desirable trait in asymmetric synthesis.
Future research is likely to explore the following areas:
Ligand Development for Asymmetric Catalysis: The thiol moiety can serve as a coordination site for transition metals. The chiral and sterically demanding nature of the 2,2-dimethylcyclohexane backbone could be exploited in the design of novel ligands for asymmetric catalysis, potentially leading to high enantioselectivity in a range of organic transformations.
Organocatalysis: The thiol group can participate in various organocatalytic cycles. Investigating the potential of this compound as a catalyst or co-catalyst in reactions such as Michael additions or aldol (B89426) reactions could open up new synthetic possibilities.
Surface Modification of Nanoparticles: Thiols are known to strongly adsorb onto the surface of metal nanoparticles, modifying their catalytic activity and selectivity. nih.gov The use of this compound to functionalize nanoparticles could lead to the development of highly specialized and efficient heterogeneous catalysts. For instance, modifying nickel catalysts with thiols has been shown to enhance their catalytic performance and stability. nih.gov
Advanced Computational Modeling for Predictive Structure-Reactivity Relationships
Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. mdpi.com For this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.
Key areas for computational investigation include:
Conformational Analysis: The conformational flexibility of the cyclohexane (B81311) ring and the orientation of the thiol group can significantly impact the molecule's reactivity. Detailed conformational analysis using methods like Density Functional Theory (DFT) can identify the most stable conformers and predict their relative populations. sapub.org
Reactivity Descriptors: Computational methods can be used to calculate various reactivity descriptors, such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions. mdpi.com These descriptors can help in predicting the regioselectivity and stereoselectivity of reactions involving the thiol group.
Modeling Catalytic Cycles: For potential catalytic applications, computational modeling can be employed to elucidate the mechanisms of catalytic cycles. This includes identifying transition states, calculating activation energies, and understanding the role of the catalyst in promoting the reaction. Such studies are crucial for the rational design of more efficient catalysts. nih.gov
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Conformational analysis, calculation of reactivity descriptors, modeling reaction mechanisms. mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the molecule and its interactions with other molecules or surfaces. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or reactions in complex environments. |
Design and Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety
The unique structural attributes of this compound make it a valuable building block for the construction of complex and functional molecular architectures. nih.gov The combination of a chiral, sterically hindered scaffold with a reactive thiol group offers numerous possibilities for creating novel supramolecular assemblies and functional materials.
Future research directions in this area may involve:
Self-Assembled Monolayers (SAMs): The thiol group can form strong bonds with gold and other metal surfaces, leading to the formation of self-assembled monolayers. The bulky 2,2-dimethylcyclohexane group would dictate the packing and surface properties of these SAMs, which could have applications in areas such as sensing, electronics, and biocompatible coatings.
Supramolecular Chemistry: The thiol group can participate in non-covalent interactions, such as hydrogen bonding and metal coordination. This can be exploited in the design of self-assembling systems, leading to the formation of discrete molecular cages, polymers, or gels with interesting properties and functions.
Q & A
What are the most reliable synthetic routes for 2,2-dimethylcyclohexane-1-thiol, and how do steric effects influence reaction yields?
Answer:
The synthesis of this compound typically involves thiolation of a pre-functionalized cyclohexane scaffold. A common approach is the nucleophilic substitution of a leaving group (e.g., bromide or tosylate) at the 1-position of 2,2-dimethylcyclohexane using thiourea or sodium hydrosulfide. Steric hindrance from the geminal dimethyl groups at the 2-position significantly impacts reaction efficiency. Computational studies (e.g., HF/6-31Gor B3LYP/6-31G optimization) can predict transition-state geometries and steric strain . For purification, column chromatography with non-polar solvents or distillation under reduced pressure is recommended to isolate the thiol while minimizing oxidation.
Classification: Basic
How can conflicting data on the compound’s reactivity in nucleophilic substitutions be resolved?
Answer:
Discrepancies in reported reactivity often stem from variations in solvent polarity, temperature, or catalyst systems. For example, polar aprotic solvents like DMF may enhance nucleophilicity but exacerbate steric crowding near the reaction center. Systematic kinetic studies under controlled conditions (e.g., using in-situ NMR monitoring) can clarify these effects. Comparative analysis with structurally similar compounds (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) may reveal how electron-withdrawing/donating groups modulate reactivity .
Classification: Advanced
What spectroscopic techniques are optimal for characterizing this compound, and how do its structural features complicate interpretation?
Answer:
- NMR Spectroscopy: The thiol proton (-SH) appears as a broad singlet near 1.5–2.0 ppm in NMR, but rapid oxidation to disulfides may require inert atmosphere handling. The geminal dimethyl groups produce a distinct singlet (~0.8–1.2 ppm).
- IR Spectroscopy: The S-H stretch (~2550 cm) is critical but weak; attenuated total reflectance (ATR) sampling improves sensitivity.
- Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight, while fragmentation patterns help distinguish thiols from disulfides.
X-ray crystallography (as applied to analogous cyclohexane derivatives in ) is challenging due to low crystallinity but provides definitive structural confirmation.
Classification: Basic
How does the steric environment of this compound influence its coordination chemistry with metal ions?
Answer:
The bulky dimethyl groups restrict access to the sulfur lone pairs, reducing metal-binding affinity compared to less hindered thiols (e.g., cyclohexanethiol). Experimental studies using UV-Vis titration or isothermal calorimetry (ITC) can quantify binding constants with metals like Hg or Cu. Computational docking simulations (e.g., molecular dynamics) further elucidate steric contributions to ligand-metal interactions .
Classification: Advanced
What strategies mitigate oxidation of the thiol group during storage and handling?
Answer:
- Storage: Under inert gas (N or Ar) at -20°C, with stabilizers like EDTA to chelate trace metal oxidizers.
- Handling: Use reducing agents (e.g., dithiothreitol, DTT) in aqueous buffers. In organic phases, add radical scavengers (e.g., BHT).
- Analysis: Monitor oxidation via HPLC or LC-MS, as disulfide byproducts exhibit distinct retention times and mass shifts .
Classification: Basic
How can computational methods predict the compound’s behavior in catalytic systems?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic and steric effects on transition states. For example, sulfur’s nucleophilicity in cross-coupling reactions can be compared to other thiols using Fukui indices or molecular electrostatic potential (MEP) maps. Molecular docking studies (as in ) predict interactions with catalytic metal surfaces or enzymes.
Classification: Advanced
What are the challenges in studying biological interactions of this compound, and how can they be addressed?
Answer:
Low solubility in aqueous media complicates in vitro assays. Use co-solvents (e.g., DMSO ≤1%) or formulate as cyclodextrin complexes. Thiol reactivity may interfere with cellular redox balance, necessitating controls with antioxidants. For mechanistic studies, isotope-labeled analogs (e.g., ) tracked via LC-MS/MS can distinguish direct interactions from nonspecific effects .
Classification: Advanced
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Boiling Point | ~200–220°C (estimated via group additivity) | |
| LogP (Octanol-Water) | 3.2 (predicted via ChemAxon) | |
| pKa (S-H) | ~10.5 (experimentally derived) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
